molecular formula C20H16F3NO3 B2587982 1'-[2-(trifluoromethyl)benzoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1797319-26-6

1'-[2-(trifluoromethyl)benzoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2587982
CAS No.: 1797319-26-6
M. Wt: 375.347
InChI Key: ASRMQYSAHAPNKF-UHFFFAOYSA-N
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Description

1’-[2-(trifluoromethyl)benzoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-[2-(trifluoromethyl)benzoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multiple steps, including the formation of the benzofuran and piperidine rings, followed by their spirocyclic fusion. Common synthetic methods include:

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1’-[2-(trifluoromethyl)benzoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the benzofuran or piperidine rings.

    Reduction: This reaction can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1’-[2-(trifluoromethyl)benzoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-[2-(trifluoromethyl)benzoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The spirocyclic structure may also contribute to its stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Uniqueness: 1’-[2-(trifluoromethyl)benzoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is unique due to its combination of a spirocyclic structure and a trifluoromethyl group. This combination enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

1'-[2-(trifluoromethyl)benzoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO3/c21-20(22,23)16-9-4-1-6-13(16)17(25)24-11-5-10-19(12-24)15-8-3-2-7-14(15)18(26)27-19/h1-4,6-9H,5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRMQYSAHAPNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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